molecular formula C13H16FNO B7510576 N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide

Cat. No. B7510576
M. Wt: 221.27 g/mol
InChI Key: YBZSCDGMNZDNHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide (abbreviated as CFEB) is a chemical compound that belongs to the family of benzamide derivatives. It is a synthetic compound that has been studied for its potential applications in scientific research. CFEB has been found to have a unique mechanism of action and exhibits biochemical and physiological effects that make it a promising candidate for various research studies.

Mechanism of Action

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide acts as a selective antagonist of the kappa opioid receptor (KOR). KORs are G protein-coupled receptors that are involved in the regulation of pain, mood, and stress. N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide binds to KORs and inhibits their activity, resulting in analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide has been found to exhibit potent analgesic effects in animal models. It has also been shown to reduce anxiety and depression-like behaviors in rodents. Additionally, N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide has been found to reduce the rewarding effects of opioids, suggesting its potential use in the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide has several advantages for use in scientific research. It is a synthetic compound, which means that it can be easily obtained in large quantities for use in experiments. Additionally, its unique mechanism of action and potent effects make it a promising candidate for various research studies. However, N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide also has some limitations. It has not yet been studied extensively in humans, and its long-term effects are not yet known.

Future Directions

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide has several potential future directions for scientific research. One potential direction is the further investigation of its analgesic effects and its potential use as a painkiller. Another potential direction is the study of its effects on addiction and its potential use in the treatment of opioid addiction. Additionally, N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide may have potential applications in the treatment of other psychiatric disorders, such as anxiety and depression. Further studies are needed to fully understand the potential applications of N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide in scientific research.

Synthesis Methods

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide can be synthesized using various methods, including the reaction of 3-fluoro-4-methylbenzoic acid with cyclopropylamine and ethyl chloroformate. The resulting product is then purified using column chromatography to obtain the final compound. Other methods of synthesis have also been reported, including the use of palladium-catalyzed coupling reactions.

Scientific Research Applications

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit potent analgesic effects and has been studied for its potential use as a painkiller. N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide has also been investigated for its potential use in the treatment of anxiety and depression. Additionally, N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide has been studied for its potential use in the treatment of addiction, particularly opioid addiction.

properties

IUPAC Name

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO/c1-3-15(11-6-7-11)13(16)10-5-4-9(2)12(14)8-10/h4-5,8,11H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZSCDGMNZDNHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N-ethyl-3-fluoro-4-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.